molecular formula C14H17BrClNO4 B12275368 N-Boc-5-Bromo-2-chloro-D-phenylalanine

N-Boc-5-Bromo-2-chloro-D-phenylalanine

Cat. No.: B12275368
M. Wt: 378.64 g/mol
InChI Key: ATNXDQHIRSSYGG-LLVKDONJSA-N
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Description

N-Boc-5-Bromo-2-chloro-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group, along with bromine and chlorine substituents on the phenyl ring. This compound is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-5-Bromo-2-chloro-D-phenylalanine typically involves the protection of the amino group of 5-bromo-2-chloro-D-phenylalanine with a Boc group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Boc-5-Bromo-2-chloro-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are substituted phenylalanine derivatives, where the bromine or chlorine atoms are replaced by the nucleophile.

    Deprotection Reactions: The major product is 5-bromo-2-chloro-D-phenylalanine, with the Boc group removed.

Mechanism of Action

The mechanism of action of N-Boc-5-Bromo-2-chloro-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc group and halogen substituents can influence the compound’s binding affinity and specificity. The Boc group can be selectively removed to expose the amino group, allowing for further chemical modifications or interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-5-Bromo-2-chloro-D-phenylalanine is unique due to its specific stereochemistry (D-form) and the presence of both bromine and chlorine substituents. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C14H17BrClNO4

Molecular Weight

378.64 g/mol

IUPAC Name

(2R)-3-(5-bromo-2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

ATNXDQHIRSSYGG-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Br)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)Cl)C(=O)O

Origin of Product

United States

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